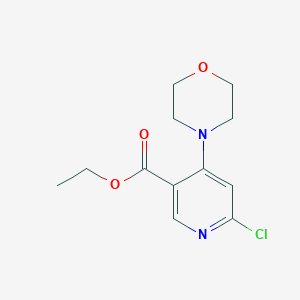
Ethyl 6-chloro-4-morpholinonicotinate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 6-chloro-4-morpholinonicotinate is a chemical compound that belongs to the class of heterocyclic organic compounds It is characterized by the presence of a morpholine ring attached to a nicotinate moiety, with a chlorine atom at the 6th position
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 6-chloro-4-morpholinonicotinate typically involves the reaction of 6-chloronicotinic acid with morpholine in the presence of an appropriate esterifying agent. The reaction conditions often include the use of a solvent such as ethanol or methanol, and the reaction is carried out under reflux conditions to ensure complete esterification.
Industrial Production Methods
Industrial production of this compound may involve large-scale esterification processes using automated reactors. The process parameters, such as temperature, pressure, and reaction time, are optimized to achieve high yields and purity of the final product. The use of catalysts and continuous flow reactors can further enhance the efficiency of the production process.
化学反応の分析
Types of Reactions
Ethyl 6-chloro-4-morpholinonicotinate can undergo various chemical reactions, including:
Nucleophilic substitution: The chlorine atom at the 6th position can be replaced by other nucleophiles, such as amines or thiols.
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitro group to an amine group.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include sodium azide, potassium thiocyanate, and primary amines. The reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products Formed
Nucleophilic substitution: Substituted nicotinates with various functional groups.
Oxidation: Oxidized derivatives such as nitro or hydroxylated compounds.
Reduction: Aminated derivatives of the original compound.
科学的研究の応用
Ethyl 6-chloro-4-morpholinonicotinate has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex heterocyclic compounds.
Biological Studies: It is used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Industrial Applications: The compound is used in the development of agrochemicals and other industrial chemicals.
作用機序
The mechanism of action of Ethyl 6-chloro-4-morpholinonicotinate involves its interaction with specific molecular targets, such as enzymes or receptors. The morpholine ring and the nicotinate moiety can interact with active sites of enzymes, leading to inhibition or modulation of their activity. The chlorine atom at the 6th position can enhance the binding affinity and specificity of the compound towards its targets.
類似化合物との比較
Ethyl 6-chloro-4-morpholinonicotinate can be compared with other similar compounds, such as:
Ethyl 6-chloronicotinate: Lacks the morpholine ring, making it less versatile in biological applications.
6-Chloro-4-morpholinonicotinic acid: The acid form of the compound, which may have different solubility and reactivity properties.
Ethyl 4-morpholinonicotinate: Lacks the chlorine atom, which may affect its binding affinity and specificity.
The uniqueness of this compound lies in its combination of the morpholine ring and the chlorine-substituted nicotinate moiety, which provides a balance of reactivity and biological activity.
特性
分子式 |
C12H15ClN2O3 |
|---|---|
分子量 |
270.71 g/mol |
IUPAC名 |
ethyl 6-chloro-4-morpholin-4-ylpyridine-3-carboxylate |
InChI |
InChI=1S/C12H15ClN2O3/c1-2-18-12(16)9-8-14-11(13)7-10(9)15-3-5-17-6-4-15/h7-8H,2-6H2,1H3 |
InChIキー |
LBNIOZLCQOMRQM-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)C1=CN=C(C=C1N2CCOCC2)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















